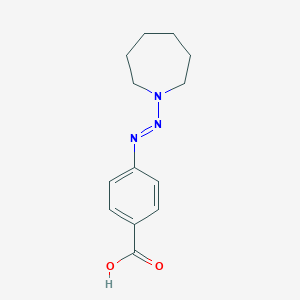![molecular formula C15H17NO4 B12488529 Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12488529.png)
Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate is a chemical compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products, often recognized for their biological and pharmaceutical significance. This particular compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and an acetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction, which is a well-established procedure for synthesizing indole derivatives. This reaction typically involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the desired substituents .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a one-pot, three-component protocol. This method combines Fischer indolisation with indole N-alkylation, providing a rapid and efficient route to produce 1,2,3-trisubstituted indoles. The reaction is carried out in solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and can be accelerated using microwave irradiation .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: It is used in the study of indole-based natural products and their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with serotonin receptors, enzymes, and other proteins, influencing neurotransmission and cellular signaling pathways. The specific mechanism depends on the context of its application, such as its role in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: A simpler indole derivative with similar structural features.
1,2-Dimethylindole: Another indole derivative with two methyl groups but lacking the methoxy and acetate groups.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group.
Uniqueness
2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the acetate ester provides additional sites for chemical modification.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H17NO4/c1-9-15(14(18)8-20-10(2)17)12-7-11(19-4)5-6-13(12)16(9)3/h5-7H,8H2,1-4H3 |
Clave InChI |
ATESHWCIDHONSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B12488448.png)
![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12488449.png)

![{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B12488457.png)
![3-chloro-N-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]-4-(piperidin-1-yl)aniline](/img/structure/B12488460.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12488468.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide](/img/structure/B12488474.png)

![4-({[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B12488482.png)
![5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12488485.png)
![1-(3-chloro-4-methylphenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488495.png)
![Methyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488514.png)
methanone](/img/structure/B12488517.png)

